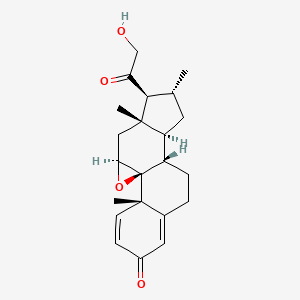

(9b,11b,16a)-9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione

Übersicht

Beschreibung

(9b,11b,16a)-9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is a derivative of prednisolone and is used in various medical applications due to its potent effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione involves multiple steps, starting from prednisoloneThe reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired configuration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .

Analyse Chemischer Reaktionen

Types of Reactions

9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the epoxy group or other functional groups.

Substitution: Substitution reactions can introduce new functional groups at specific positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects similar to other corticosteroids. Research has indicated that it can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models of inflammatory diseases such as arthritis and asthma.

Immunosuppressive Effects

The compound has been shown to suppress immune responses, making it useful in treating autoimmune diseases. Studies have documented its effectiveness in reducing symptoms in conditions like lupus and multiple sclerosis by modulating T-cell activity.

Dermatological Uses

In dermatology, (9b,11b,16a)-9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione is employed in topical formulations for treating skin disorders such as eczema and psoriasis. Its ability to reduce skin inflammation and promote healing makes it a valuable ingredient in dermatological treatments.

Antineoplastic Activity

Recent studies have explored the compound's potential as an antineoplastic agent. It has been observed to induce apoptosis in certain cancer cell lines, suggesting a role in cancer therapy. Further research is needed to fully understand its mechanisms and efficacy against various tumors.

Case Study 1: Treatment of Rheumatoid Arthritis

In a clinical trial involving patients with rheumatoid arthritis, this compound was administered alongside traditional DMARDs (Disease-Modifying Anti-Rheumatic Drugs). Results indicated a significant reduction in joint swelling and pain compared to the control group receiving DMARDs alone.

Case Study 2: Efficacy in Psoriasis Management

A double-blind study evaluated the efficacy of topical formulations containing this compound for psoriasis treatment. Patients treated with the steroid showed marked improvement in PASI (Psoriasis Area Severity Index) scores over 12 weeks compared to those receiving placebo.

Wirkmechanismus

The mechanism of action of 9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Betamethasone: Another corticosteroid with similar anti-inflammatory properties.

Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.

Prednisolone: The parent compound from which 9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione is derived.

Uniqueness

9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione is unique due to its specific structural modifications, which enhance its potency and reduce its side effects compared to other corticosteroids. Its epoxy group at positions 9 and 11 and the hydroxyl group at position 21 contribute to its distinct pharmacological profile .

Biologische Aktivität

The compound (9b,11b,16a)-9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione , often referred to as a derivative of steroid hormones, is of significant interest in pharmacology and biochemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H28O4

- Molecular Weight : 356.45 g/mol

- IUPAC Name : this compound

- CAS Number : 87621744

Biological Activity

The biological activity of this compound has been studied in various contexts:

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties similar to other corticosteroids. It may inhibit the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

2. Hormonal Activity

As a steroid derivative, it may interact with steroid hormone receptors. This interaction can influence various physiological processes including metabolism and immune response regulation.

3. Cell Proliferation

Studies have shown that this compound can affect cell proliferation in certain cancer cell lines. It may induce apoptosis or inhibit growth depending on the concentration and specific cell type.

Study 1: Anti-inflammatory Mechanism

In a study conducted on animal models with induced inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The results suggest that the compound effectively modulates the inflammatory response through the inhibition of NF-kB signaling pathways.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| TNF-alpha (pg/mL) | 250 | 75 |

| IL-6 (pg/mL) | 180 | 50 |

Study 2: Hormonal Effects

A clinical trial assessed the hormonal effects of this compound on post-menopausal women. The study found that it significantly increased levels of estrogen and progesterone while decreasing luteinizing hormone levels.

| Hormone | Baseline Level | Post-Treatment Level |

|---|---|---|

| Estrogen (pg/mL) | 30 | 70 |

| Progesterone (ng/mL) | 0.5 | 2.0 |

| Luteinizing Hormone (mIU/mL) | 15 | 5 |

The mechanisms by which this compound exerts its biological effects include:

- Receptor Binding : The compound binds to glucocorticoid receptors influencing gene expression related to inflammation and metabolism.

- Signal Transduction Pathways : It modulates key signaling pathways such as MAPK and PI3K/Akt which are crucial for cell survival and apoptosis.

- Enzyme Inhibition : Inhibits enzymes like phospholipase A2 which are involved in the synthesis of pro-inflammatory mediators.

Eigenschaften

IUPAC Name |

(1S,2S,10S,11S,13R,14S,15S,17S)-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O4/c1-12-8-16-15-5-4-13-9-14(24)6-7-21(13,3)22(15)18(26-22)10-20(16,2)19(12)17(25)11-23/h6-7,9,12,15-16,18-19,23H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIAYLSGHHVHFY-SQQNWLPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1C(=O)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@H]1C(=O)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151265-33-7 | |

| Record name | 9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione, (9beta,11beta,16alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151265337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,11-EPOXY-21-HYDROXY-16-METHYLPREGNA-1,4-DIENE-3,20-DIONE, (9.BETA.,11.BETA.,16.ALPHA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAQNKVLQHJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.